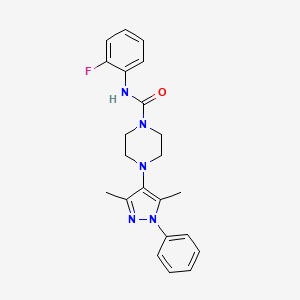

4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide

Description

This compound features a pyrazole core substituted with two methyl groups (3,5-positions) and a phenyl ring at the 1-position. The pyrazole moiety is linked via a methylene bridge to a piperazine ring, which is further functionalized with a carboxamide group bound to a 2-fluorophenyl substituent. Synthesis of such compounds typically involves multi-step reactions, including nucleophilic substitutions and coupling strategies, as seen in and .

Properties

IUPAC Name |

4-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN5O/c1-16-21(17(2)28(25-16)18-8-4-3-5-9-18)26-12-14-27(15-13-26)22(29)24-20-11-7-6-10-19(20)23/h3-11H,12-15H2,1-2H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHCRIDELNSWQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)N3CCN(CC3)C(=O)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a pyrazole ring, a piperazine moiety, and a fluorophenyl group. Its molecular formula is C_{20}H_{23FN_4O with a molecular weight of approximately 358.42 g/mol. The structural representation is as follows:

Antitumor Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antitumor properties. For instance, in vitro assays have shown that compounds similar to the one can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Antitumor Efficacy

A study evaluating the cytotoxic effects of related pyrazole derivatives reported IC50 values ranging from 5 to 15 µM against MCF-7 cells, indicating potent activity against tumor cells. The presence of electron-donating groups on the phenyl ring was found to enhance cytotoxicity significantly.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 10 |

| Compound B | HT-29 | 12 |

| Target Compound | MCF-7 | 8 |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research indicates that it may exhibit activity against various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis.

Case Study: Antimicrobial Testing

In one study, the target compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 50 µg/mL and 30 µg/mL, respectively.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 30 |

Neuropharmacological Effects

Emerging evidence suggests that pyrazole derivatives may possess neuroprotective properties. They have been shown to modulate neurotransmitter levels and exhibit anxiolytic effects in animal models.

Case Study: Neuropharmacological Evaluation

In a rodent model of anxiety, administration of the target compound resulted in reduced anxiety-like behavior as measured by elevated plus maze tests. The effective dose was determined to be around 10 mg/kg.

The biological activity of 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in tumor growth or bacterial metabolism.

- Receptor Modulation : The compound could interact with various receptors in the body, influencing signaling pathways related to cell survival and proliferation.

- Induction of Apoptosis : By triggering apoptotic pathways, it can lead to programmed cell death in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazole Core Modifications

- Target Compound : 3,5-Dimethyl-1-phenylpyrazole.

- : Pyrazoline derivatives (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydropyrazole-1-carbaldehyde) feature a partially saturated pyrazoline ring and lack the methyl groups, reducing steric bulk.

- : Pyrazole-carboxaldehydes with chlorophenyl and methoxyphenyl substituents demonstrate how electron-withdrawing groups (Cl) or electron-donating groups (OCH₃) influence reactivity and binding interactions .

Piperazine-Carboxamide Variations

- Target Compound : N-(2-fluorophenyl)piperazine-1-carboxamide.

- : N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide adopts a chair conformation for the piperazine ring, a structural feature critical for receptor binding. The ethyl group on piperazine may alter pharmacokinetics compared to the target’s aryl-substituted pyrazole .

- : N-(4-Fluorophenyl)-4-(3-oxo-propanoyl)piperazine-1-carboxamide introduces a benzooxazinone moiety, which enhances π-π stacking and solubility via the oxazinone oxygen .

Aromatic Substituent Effects

- Target Compound : 2-fluorophenyl.

- : 4-Fluorobenzylpiperazine derivatives highlight the importance of fluorine placement; para-fluorine (4-position) optimizes kinase inhibition, whereas the target’s ortho-fluorine (2-position) may sterically hinder binding in some targets .

- : Trifluoromethylphenyl substituents (e.g., in Example 5) demonstrate how increased fluorination improves metabolic stability and binding affinity through hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.